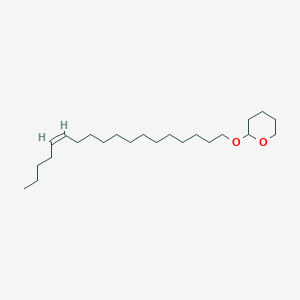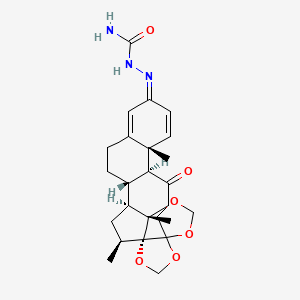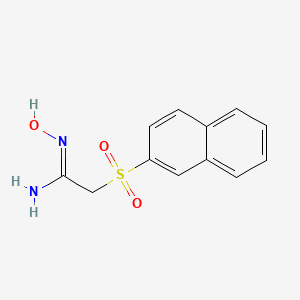
(2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol is a fluorinated organic compound with the molecular formula C4H6F6O2. This compound is characterized by the presence of six fluorine atoms, making it highly electronegative and chemically stable. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers at positions 2 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol typically involves the fluorination of butane-2,3-diol. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production. The use of catalysts and optimized reaction parameters further improves the yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexafluorobutanone, while reduction may produce partially fluorinated alcohols.
科学的研究の応用
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.
Medicine: It is investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance and stability.
作用機序
The mechanism of action of (2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The high electronegativity of fluorine atoms enhances these interactions, making the compound a potent inhibitor or activator of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,3R)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol: The enantiomer of the compound with different stereochemistry.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A similar fluorinated alcohol with a different carbon backbone.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with fewer fluorine atoms.
Uniqueness
(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol is unique due to its specific stereochemistry and the presence of six fluorine atoms, which confer high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.
特性
分子式 |
C4H4F6O2 |
|---|---|
分子量 |
198.06 g/mol |
IUPAC名 |
(2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol |
InChI |
InChI=1S/C4H4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10/h1-2,11-12H/t1-,2-/m0/s1 |
InChIキー |
UZQRURWDAXNSCX-LWMBPPNESA-N |
異性体SMILES |
[C@H]([C@@H](C(F)(F)F)O)(C(F)(F)F)O |
正規SMILES |
C(C(C(F)(F)F)O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


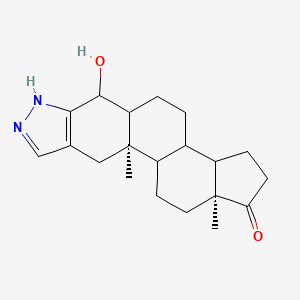
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
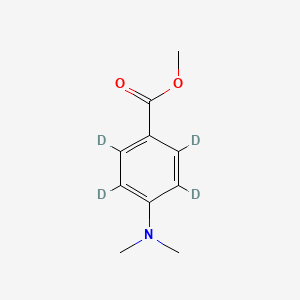

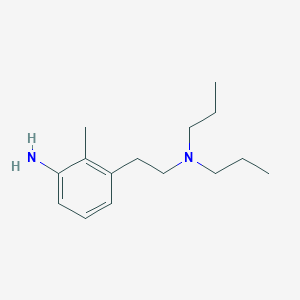
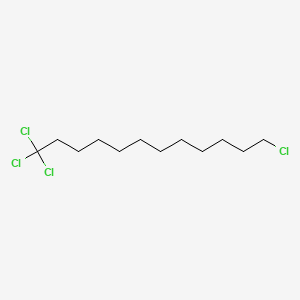
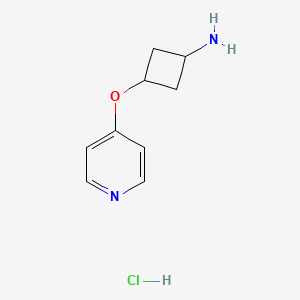

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
